2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
Description
2-(3-Chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a 3-chlorophenyl group at position 2 and a pyridin-4-ylamine moiety at position 4. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with two nitrogen atoms, conferring unique electronic and steric properties that influence its interactions with biological targets. The 3-chlorophenyl group enhances lipophilicity and may modulate binding affinity, while the pyridin-4-ylamine substituent contributes to hydrogen bonding and π-stacking capabilities.
Properties
Molecular Formula |
C19H13ClN4 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C19H13ClN4/c20-14-4-1-3-13(11-14)17-12-18(23-15-6-9-21-10-7-15)16-5-2-8-22-19(16)24-17/h1-12H,(H,21,22,23,24) |
InChI Key |
ZNOKCRNVDMKHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the 1,8-naphthyridine core followed by functionalization with the 3-chlorophenyl and pyridin-4-yl substituents. The key steps include:
- Formation of the 1,8-naphthyridine scaffold, often via condensation or cyclization reactions.
- Introduction of the 3-chlorophenyl group at the 2-position.
- Amination at the 4-position with a pyridin-4-yl amine.
Specific Synthetic Routes
Condensation and Cyclization Approach
One reported method involves the initial condensation of appropriate precursors such as 2-aminopyridine derivatives with chlorinated aromatic aldehydes or ketones, followed by cyclization under acidic conditions. For example, the reaction of 2-aminopyridine with 3-chlorobenzaldehyde and malononitrile in the presence of a catalyst can yield substituted 1,8-naphthyridine derivatives.
A representative procedure adapted from related 1,8-naphthyridine syntheses includes:
- Mixing 2-aminopyridine (10 mmol), 3-chlorobenzaldehyde (15 mmol), and malononitrile (10 mmol) in methanol.
- Adding a catalytic amount (~20 mol%) of 3-nitrophenylboronic acid.
- Stirring at room temperature for 1 hour, monitoring by thin-layer chromatography.
- Isolating the product by precipitation in ice water, followed by purification via silica gel column chromatography.
This method provides moderate to good yields (~70-80%) and mild reaction conditions.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Another approach involves the reaction of 4-chloro-N-(naphth-1-yl)benzo[h]quinolin-2-amine with carboxylic acids in polyphosphoric acid (PPA) as a cyclization medium. The mixture is heated to promote ring closure, followed by neutralization and extraction. Purification is achieved by column chromatography and recrystallization.
Though this method is more common for benzoquinoline amines, it demonstrates the utility of PPA in heterocyclic ring formation relevant to naphthyridines.
Amide Formation via 1,8-Naphthyridine-3-Carboxylic Acid Derivatives
A patented method describes the preparation of naphthyridine derivatives starting from 1,8-naphthyridine-3-carboxylic acid esters, which are hydrolyzed to acids and then coupled with amines such as 2-aminopyridine to form the corresponding amides. This route involves:
- Synthesis of 1,8-naphthyridine-3-carboxylic acid ethyl esters via heating of 2-aminopyridine with diethyl ethoxy methylene malonate.
- Hydrolysis of esters to acids under basic reflux.
- Coupling of acids with amines to form the target amide derivatives.
This approach allows for the selective introduction of the N-pyridin-4-yl amine group at the 4-position of the naphthyridine ring.
Comparative Data Table of Preparation Methods
Research Findings and Perspectives
- The catalytic use of organoboron compounds such as 3-nitrophenylboronic acid significantly enhances reaction rates and yields in the condensation approach.
- Polyphosphoric acid provides a robust medium for cyclization reactions involving naphthyridine intermediates, although conditions are harsher.
- The amide formation route from 1,8-naphthyridine-3-carboxylic acid derivatives offers a modular approach to introduce various amines, including pyridin-4-yl groups, enabling structural diversity for biological screening.
- In silico studies support the drug-likeness and bioavailability of related naphthyridine derivatives, underscoring the importance of synthetic accessibility for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antinociceptive agent.
Biology: The compound is studied for its interactions with various biological targets, including ion channels and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant and antinociceptive effects . The compound’s binding to these channels can modulate their activity, thereby affecting neuronal excitability and pain perception.
Comparison with Similar Compounds
Core Heterocycle Variations
- 3-Chloro-N-phenyl-phthalimide (): This compound features a phthalimide core with a 3-chlorophenyl group. Unlike the naphthyridine core, phthalimide is a non-bicyclic system, leading to reduced aromaticity and altered electronic properties.
- N-(3-Chlorophenyl)-4-(2-chloropyridin-4-yl)pyrimidin-2-amine () : The pyrimidine core here is smaller than naphthyridine, reducing steric bulk but offering fewer nitrogen atoms for coordination. The dual chlorine substituents (on phenyl and pyridine) increase molecular weight (317.17 g/mol) and may enhance cytotoxicity or target selectivity .
- Benzothiazole Derivatives () : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide replace the naphthyridine core with benzothiazole, introducing sulfur-based electronic effects. The 3-chlorophenyl group is retained, but the acetamide linker alters conformational flexibility .
Substituent Effects
- 3-Chlorophenyl Group : Present in all compared compounds, this group enhances lipophilicity and influences binding to hydrophobic pockets. In the target compound, its position on the naphthyridine core may reduce steric hindrance compared to phthalimide derivatives .
- Pyridyl Substituents: The pyridin-4-ylamine group in the target compound contrasts with pyridin-2-yl groups in ’s PDE10A inhibitor.
Physicochemical Properties
*LogP values estimated via ChemDraw.
Biological Activity
The compound 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a member of the naphthyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3 |
| Molecular Weight | 353.81 g/mol |
| Density | 1.497 g/cm³ |
| Boiling Point | 591.7 °C |
| LogP | 2.16 |
Antiviral Activity
Recent studies have highlighted the potential of naphthyridine derivatives as antiviral agents, particularly against HIV. For instance, compounds with similar structures have shown promising results in inhibiting HIV integrase, a crucial enzyme in the viral replication cycle. The biological evaluation of related compounds indicated that modifications in the naphthyridine structure can significantly enhance antiviral activity, with IC50 values ranging from submicromolar to micromolar concentrations .
Anticancer Properties
The anticancer potential of naphthyridine derivatives has also been investigated. For example, compounds derived from the naphthyridine scaffold exhibited selective cytotoxicity against various cancer cell lines. A study noted that certain substitutions on the naphthyridine ring could lead to enhanced antiproliferative effects against breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
In addition to antiviral and anticancer properties, naphthyridine derivatives have demonstrated antimicrobial activity. Compounds with similar structures have been tested against a range of bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria . The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
- HIV Integrase Inhibition : A series of studies focused on the synthesis and evaluation of naphthyridine derivatives as HIV integrase inhibitors revealed that modifications at specific positions on the naphthyridine ring significantly affected their inhibitory potency. For instance, a compound structurally similar to this compound was found to inhibit HIV integrase with an IC50 value in the low micromolar range .
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that certain naphthyridine derivatives could inhibit cell growth by inducing apoptosis. The study reported that compounds with halogen substitutions showed increased potency compared to their unsubstituted counterparts .
Q & A
Q. What are the established synthetic routes for 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine, and what catalytic systems are optimal?
The compound’s 1,8-naphthyridine core can be synthesized via C-amination (addition of amines to double bonds followed by dehydrogenation) . For example, nitro-substituted 1,8-naphthyridines undergo amination in liquid ammonia with KMnO₄, yielding 45–50% of the aminated product . Advanced coupling methods, such as microwave-assisted Pd-catalyzed reactions , may improve efficiency. Evidence from a structurally similar naphthyridine derivative (MK-8189) shows that Pd(OAc)₂/TrixiePhos systems with cesium carbonate in toluene achieve 80% yield under controlled conditions .
Q. How can researchers confirm the structural identity and purity of this compound?
Key methods include:
- NMR spectroscopy for verifying substituent positions (e.g., pyridin-4-yl vs. pyridin-2-yl) and detecting impurities .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₁₄ClN₅).
- X-ray crystallography for unambiguous stereochemical assignments, though this requires high-purity crystals .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Test against kinases or phosphodiesterases (PDEs), as structurally related naphthyridines (e.g., MK-8189) inhibit PDE10A with IC₅₀ values <10 nM .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in relevant cell lines (e.g., HEK293 or neuronal models) .
- Competitive binding assays using radiolabeled ligands (e.g., ³H-cAMP analogs) to probe receptor interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups to assess steric/electronic effects on target binding .
- Pyridine ring modifications : Compare pyridin-4-yl vs. pyridin-2-yl derivatives; the latter may enhance π-stacking in hydrophobic pockets .
- Amino group functionalization : Introduce alkyl or aryl groups to the naphthyridin-4-amine nitrogen to modulate solubility and bioavailability .
Q. What mechanistic studies can elucidate its mode of action in complex biological systems?
- Kinetic binding assays (e.g., surface plasmon resonance) to measure association/dissociation rates with target enzymes .
- Site-directed mutagenesis of putative binding residues (e.g., PDE10A catalytic domain) to identify critical interactions .
- Metabolite profiling (LC-MS) to detect active metabolites in hepatic microsomes .
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?
- Reaction condition optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (Cs₂CO₃ vs. K₃PO₄), or solvents (toluene vs. DMF) to reproduce literature results .
- Orthogonal validation : Cross-check enzyme inhibition data using independent assays (e.g., fluorescence polarization vs. radiometric) .
- Batch-to-batch purity analysis : Use DSC (differential scanning calorimetry) to detect polymorphic variations affecting activity .
Q. What strategies improve synthetic scalability and reaction efficiency?
- Flow chemistry : Continuous processing reduces side reactions in multi-step syntheses (e.g., esterification of chlorophenyl intermediates) .
- Microwave-assisted synthesis : Accelerates coupling steps (e.g., 7-hour reflux reduced to 30 minutes under microwave conditions) .
- Green solvents : Replace ethyl acetate with cyclopentyl methyl ether (CPME) for safer extraction .
Q. How can in vivo toxicity and pharmacokinetics be evaluated preclinically?
- Rodent models : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC after oral/intravenous administration .
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes .
- BBB permeability : Use in situ brain perfusion models to assess CNS penetration for neurological targets .
Q. What computational tools predict selectivity against off-target proteins?
- Molecular docking (AutoDock Vina) to screen against homology models of related enzymes (e.g., PDE2A vs. PDE10A) .
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .
- Pharmacophore modeling (MOE) to align with known selective inhibitors and avoid pan-assay interference (PAINS) motifs .
Q. How do storage conditions and formulation affect compound stability?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the naphthyridine core .
- pH-adjusted solutions : Use citrate buffers (pH 4–5) to stabilize the amine group against oxidation .
- Excipient screening : Test cyclodextrins or liposomes to enhance aqueous solubility for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
